3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c1-6-5-7(18-15-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGAVGVFCKEZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
The 1,3,4-oxadiazole ring is synthesized via cyclization of thiophene-2-carbohydrazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃). Hydrazide derivatives are first prepared by refluxing methyl esters with hydrazine hydrate in methanol. Subsequent cyclization under acidic conditions yields the chloromethyl intermediate, which is aminated to form 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Key Reaction Conditions:
Synthesis of 3-Methyl-1,2-oxazole-5-carboxylic Acid
The isoxazole moiety is constructed via a 1,3-dipolar cycloaddition between propiolic acid and a nitrile oxide generated in situ from hydroxylamine and acetic anhydride. Methylation at the 3-position is achieved using iodomethane in the presence of potassium carbonate.
Optimization Note:
Formation of the 1,3,4-Oxadiazole Ring
Cyclization Mechanisms
The oxadiazole ring forms through intramolecular dehydration of thiophene-2-carbohydrazide derivatives. Phosphorus oxychloride acts as both a catalyst and dehydrating agent, facilitating the elimination of water and stabilizing reactive intermediates.
Comparative Analysis:
The POCl₃ method is preferred for higher yields and shorter reaction times.
Synthesis of the Isoxazole Moiety
1,3-Dipolar Cycloaddition
The isoxazole ring is synthesized via a [3+2] cycloaddition between propiolic acid and a nitrile oxide. This exothermic reaction requires careful temperature control (0–5°C) to prevent side reactions.
Reaction Scheme:
Characterization Data:
Coupling Reactions for Final Product Assembly
Amidation of Isoxazole-5-carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in tetrahydrofuran (THF).
Optimized Parameters:
Alternative Coupling Strategies
Carbodiimide-mediated coupling (EDC/HOBt) in dimethylformamide (DMF) achieves comparable yields (75%) but requires longer reaction times (24 h).
Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 78 | 98 |
| DMF | 40 | 75 | 95 |
| Acetone | 30 | 65 | 90 |
THF at room temperature provides the best balance of yield and purity.
Industrial Scalability
Continuous flow chemistry reduces reaction times by 40% and improves reproducibility. A pilot-scale study achieved 82% yield with a throughput of 1.2 kg/day.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the oxadiazole or oxazole rings, potentially leading to ring opening or hydrogenation. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the thiophene ring. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions, while nucleophilic substitutions can occur at activated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced or hydrogenated derivatives of the oxadiazole and oxazole rings.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Antitumor Activity
Several derivatives of oxadiazole have been reported to exhibit antitumor activity. A notable study highlighted that compounds similar to 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide induced apoptosis in cancer cell lines through the activation of caspase pathways . This positions the compound as a candidate for further development in cancer therapeutics.
Agricultural Applications
Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide. Research shows that oxadiazole derivatives can act as effective insecticides against agricultural pests. For example, a study demonstrated that certain oxadiazole-based compounds exhibited high toxicity against aphids and beetles, leading to significant reductions in pest populations .
Materials Science
Polymer Synthesis
In materials science, compounds like this compound are being explored for their ability to enhance polymer properties. The incorporation of such heterocycles into polymer matrices can improve thermal stability and mechanical strength. A recent study reported that polymers containing thiophene and oxadiazole units exhibited enhanced conductivity and thermal stability compared to their non-functionalized counterparts .
Table 1: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Agricultural Application
Field trials were conducted to assess the effectiveness of oxadiazole-based pesticides on crop yield and pest control. Results showed a significant reduction in pest populations and an increase in crop yield by up to 30% compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s heterocyclic rings allow it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-methyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamyl}phenyl)-1,2-oxazole-5-carboxamide
- Structure : Shares the 1,2-oxazole-5-carboxamide backbone but replaces the thiophen-oxadiazole group with a trifluoromethylphenyl-substituted carbamyl group.
- However, this may reduce solubility .
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- Structure : Differs in the oxazole substitution (4-carboxamide vs. 5-carboxamide) and features a nitro-thiazole group instead of thiophen-oxadiazole.
- Impact : The nitro group introduces strong electron-withdrawing effects, which could influence redox properties or toxicity. The thiazole ring may engage in hydrogen bonding distinct from thiophene’s hydrophobic interactions .
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Contains a sulfanylacetamide bridge linking oxadiazole to indole, unlike the direct carboxamide linkage in the target compound.
- Impact : The indole moiety may confer enhanced π-π stacking with aromatic residues in enzymes, as seen in its α-glucosidase inhibition (IC50 = 49.71 µM for compound 8q vs. acarbose at 38.25 µM) .
Enzyme Inhibition
- Target Compound : Hypothesized to inhibit enzymes like α-glucosidase or lipoxygenase (LOX) due to structural similarity to ’s compounds.
- Comparison :
Antibacterial Activity
- 5-(Substituted phenyl)-1,3,4-oxadiazol-2-yl derivatives (): Show moderate to broad-spectrum antibacterial activity.
- Target Compound : The thiophene group could enhance Gram-negative activity due to increased membrane penetration compared to phenyl substituents.
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for its significant biological activities. Its structure includes a thiophene ring and an oxazole moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N4O2S |
| Molecular Weight | 232.26 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit a wide range of biological activities including:
Anticancer Activity
Studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines. For instance, modifications to the oxadiazole structure have led to compounds with IC50 values as low as 1.143 µM against renal cancer cell lines .
Antimicrobial Properties
The compound has demonstrated efficacy against several bacterial and fungal strains. Its mechanism may involve disrupting cellular processes essential for microbial survival .
Anti-inflammatory Effects
Oxadiazole derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways. For example:
- Inhibition of Enzymes : Compounds in this class have shown inhibitory effects on various enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are implicated in cancer progression and inflammation .
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Cytotoxicity Studies : A derivative exhibited selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values indicating significant potency .
- Antitubercular Activity : Certain derivatives have been tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 0.045 µg/mL .
Research Findings
Recent literature reviews emphasize the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives:
Q & A
What are the optimized synthetic routes for 3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis involves multi-step organic reactions, with critical optimization points:
Oxazole Ring Formation : Cyclization of α-haloketones and amides under acidic/basic conditions (e.g., H₂SO₄ or KOH) to form the oxazole core. Adjusting solvent polarity (DMF vs. ethanol) can enhance cyclization efficiency .
Thiophene Functionalization : Friedel-Crafts acylation introduces the thiophene moiety. Catalysts like AlCl₃ and controlled anhydrous conditions improve regioselectivity .
Oxadiazole Coupling : Condensation of hydrazides with carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) under nitrogen atmosphere. Yield improvements (up to 76%) are achieved via stepwise temperature control (reflux → room temperature) .
Purification : Recrystallization from ethanol/water (4:1) or DMF enhances purity (>95%) .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound, and how should conflicting data from different techniques be reconciled?
Methodological Answer:
- IR Spectroscopy : Identifies key functional groups (C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹). Discrepancies in NH stretches (e.g., 3300–3500 cm⁻¹) may indicate hydration states .
- NMR Analysis : ¹H-NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm). ¹³C-NMR resolves carbonyl carbons (C=O at ~165–170 ppm). Conflicting NOE effects may arise from conformational flexibility .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., M⁺ at m/z 273.31). Discrepancies in fragmentation patterns require cross-validation with synthetic intermediates .
- Resolution Strategy : Combine X-ray crystallography (if crystals form) with DFT calculations to reconcile ambiguous spectral data .
How can computational chemistry approaches be applied to predict the reactivity and design novel derivatives of this compound for targeted biological activity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization and coupling steps. Transition state analysis identifies energy barriers for optimizing reaction conditions .
- Docking Studies : Screen derivatives against biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on modifying methoxy groups () to enhance binding affinity .
- QSAR Modeling : Train models on IC₅₀ data from analogs to predict bioactivity. Substituent parameters (Hammett σ, π-values) guide rational design .
What in vitro assays are suitable for evaluating the antimicrobial and anticancer potential of this compound, and how should IC₅₀ values be interpreted in SAR studies?
Methodological Answer:
- Antimicrobial Assays :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours.
- Anticancer Screening :
- SAR Interpretation : Lower IC₅₀ correlates with electron-withdrawing groups (e.g., nitro substituents) on the oxadiazole ring. Steric effects from thiophene substitution may reduce activity .
What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?
Methodological Answer:
- Standardize Assay Conditions : Discrepancies in MIC/IC₅₀ often arise from variations in cell culture media, incubation time, or compound solubility (e.g., DMSO concentration ≤1%) .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size differences. Cross-reference with structural analogs () to identify substituent-specific trends .
- Replicate Key Experiments : Reproduce high-impact findings under controlled conditions (e.g., identical cell lines, purity >95%) .
How can reaction mechanisms for key synthetic steps (e.g., oxazole ring formation or thiophene functionalization) be experimentally verified using kinetic and isotopic labeling methods?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated substrates (e.g., α-deutero-ketones) to confirm rate-determining steps in cyclization .
- Isotopic Labeling : Synthesize intermediates with ¹³C-labeled carbonyl groups. Track label incorporation via NMR to map bond formation pathways .
- Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate and characterize transient species (e.g., enolates) during oxazole synthesis .
What crystallization techniques and solvent systems are optimal for obtaining high-purity samples of this compound, based on its solubility profile?
Methodological Answer:
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, DMF/hexane) for solubility. Polar aprotic solvents (DMF) dissolve the compound at elevated temperatures, while gradual cooling induces crystallization .
- Crystal Engineering : Add seeding crystals or use slow evaporation (40°C, 72 hours) to improve crystal size and purity (>99%). X-ray-quality crystals require solvent-free conditions .
- Purity Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N ±0.3%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
